molecular formula C12H24O B110156 (Z)-Dodec-5-enol CAS No. 40642-38-4

(Z)-Dodec-5-enol

Cat. No.: B110156
CAS No.: 40642-38-4
M. Wt: 184.32 g/mol
InChI Key: OTJWLIMIKGBSSN-FPLPWBNLSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry is the study of chemical compounds produced by living organisms. (Z)-dodec-5-enol is a prime example of a semiochemical, a chemical substance that carries a message for an organism. It has been identified as a naturally occurring product in several insect species. ontosight.aimedchemexpress.com

The biosynthesis of this compound in insects is a key area of research. Studies on the pine caterpillar moth, Dendrolimus punctatus, have shown that the compound is derived from common fatty acid precursors. usda.gov The process involves the chain elongation of palmitate to form stearoyl, which then undergoes Δ11-desaturation by specific enzymes, followed by reduction to produce this compound. usda.gov This biosynthetic pathway highlights how organisms modify basic metabolic building blocks to create highly specific signaling molecules. The synthesis of this compound for research and practical applications often employs methods like the Wittig reaction to create the specific Z-alkene structure, followed by the reduction of an ester to the final alcohol. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₂₄O ontosight.ai
Molecular Weight 184.32 g/mol ontosight.ai
CAS Number 40642-38-4 chemeo.com
Appearance Colorless Oil researchgate.net

| Class | Alkenol ontosight.ai |

Significance in Chemical Ecology and Entomology Research

The primary significance of this compound lies in its role as an insect pheromone. Pheromones are crucial for communication between individuals of the same species, influencing behaviors such as mating and aggregation. ontosight.ai

This compound has been identified as a female sex pheromone component in several lepidopteran species, including the pine caterpillar moth (Dendrolimus punctatus) and the rice leaf folder (Plusia festucae). medchemexpress.commdpi.comresearchgate.net In D. punctatus, it is one of several compounds that constitute the female's sex pheromone blend. mdpi.comresearchgate.net Similarly, in Dendrolimus suffuscus, this compound is a key component of the pheromone gland extract and elicits a significant electroantennographic (EAG) response from male antennae, indicating its role as a powerful attractant. researchgate.net

Research has demonstrated that the specific blend and ratio of pheromone components are often critical for attracting a specific species. For instance, in field trapping experiments for D. suffuscus, a ternary blend of (Z,E)‐5,7‐dodecadienyl acetate (B1210297), (Z,E)‐5,7‐dodecadienal, and (Z)‐5‐dodecenol in a specific ratio was found to be most effective at capturing male moths. researchgate.net This specificity is a cornerstone of chemical ecology, illustrating how closely related species can maintain reproductive isolation through subtle differences in their chemical signals.

The potent attractive nature of this compound and its related compounds makes them valuable tools in entomology for integrated pest management programs. Synthetic versions of the pheromone are used in traps to monitor populations of pest insects like the pine caterpillar, providing crucial data for control efforts. usda.govmdpi.com

Table 2: Selected Insect Species Utilizing this compound

Species Name Common Name Family Role of Compound
Dendrolimus punctatus Pine Caterpillar Moth Lasiocampidae Sex Pheromone Component usda.govmdpi.com
Plusia festucae Rice Leaf Folder Noctuidae Female Sex Pheromone medchemexpress.com
Dendrolimus suffuscus Pine Caterpillar Moth Lasiocampidae Sex Pheromone Component researchgate.net

| Malacosoma neustrium | Lackey Moth | Lasiocampidae | Trace Pheromone Gland Component researchgate.net |

Overview of Current Research Trajectories

Current academic research on this compound is advancing on several fronts, from fundamental biochemistry to applied pest management.

Biosynthetic Pathway Elucidation: A major research thrust is the detailed investigation of the biosynthetic pathways that produce this compound and related pheromones. Scientists are identifying and characterizing the specific enzymes, such as desaturases and reductases, involved in the process. usda.govharvard.edu For example, studies have cloned and functionally expressed the desaturase enzymes from D. punctatus to confirm their role in creating the necessary double bonds in the fatty acid precursors. harvard.edu This molecular-level understanding provides insights into the evolution of pheromone communication. usda.gov

Advanced Synthetic Chemistry: Organic chemists continue to develop more efficient and stereoselective methods for synthesizing this compound and other pheromones. researchgate.net The goal is to create high-purity compounds that can be produced economically for use in large-scale field applications, such as mating disruption for pest control. mdpi.comservice.gov.uk

Behavioral and Electrophysiological Studies: Researchers are conducting detailed studies to understand how this compound, both alone and in blends, affects insect behavior. This includes electroantennography (EAG) to measure the response of insect antennae to the compound and wind tunnel or field experiments to observe the resulting behavioral changes. researchgate.netresearchgate.net These studies help to decipher the complex language of insect chemical communication.

Pest Management Applications: A significant portion of research is focused on optimizing the use of this compound in pest management. This involves refining the composition of pheromone lures, determining the optimal dosage for traps, and developing strategies for mating disruption to control destructive pests in forestry and agriculture. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-dodec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJWLIMIKGBSSN-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315744
Record name (5Z)-5-Dodecen-1-ol
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Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40642-38-4
Record name (5Z)-5-Dodecen-1-ol
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Record name (Z)-Dodec-5-enol
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Record name (5Z)-5-Dodecen-1-ol
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Record name (Z)-dodec-5-enol
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Biological Significance and Ecological Functions

Role as an Insect Pheromone Component

(Z)-Dodec-5-enol is a well-documented component of sex pheromones in several insect species, primarily within the order Lepidoptera. Pheromones are chemical substances released by an organism that elicit a specific response in another individual of the same species. In the context of this compound, its primary function is to mediate sexual communication, ensuring successful mating and reproduction.

Species-Specific Identification of Pheromonal Blends

The specificity of chemical communication in insects is often achieved through unique blends of several compounds, rather than a single chemical. This compound is typically a component of such a blend, and its activity is highly dependent on the presence and ratio of other chemicals. This species-specific blend ensures that only individuals of the same species are attracted, preventing hybridization and ensuring reproductive isolation.

Two notable examples of insect species that utilize this compound in their pheromone blends are the European goat moth (Cossus cossus) and the rice looper (Plusia festucae).

In the case of the European goat moth (Cossus cossus) , female moths release a complex pheromone blend to attract males. This compound is a minor but significant component of this blend. The primary component is (Z)-5-dodecenyl acetate (B1210297), which constitutes the majority of the pheromone. The presence of this compound, along with other compounds such as decyl acetate, dodecyl acetate, (Z)-5-tetradecenyl acetate, tetradecyl acetate, and hexadecyl acetate, creates a unique chemical signature that is highly attractive to male Cossus cossus moths. nih.gov

For the rice looper (Plusia festucae) , a pest of rice crops, the female sex pheromone is also a multi-component blend. The main component is (Z)-5-dodecenyl acetate. This compound is present in a specific ratio along with (Z)-7-tetradecenyl acetate and (Z)-7-tetradecen-1-ol. Field studies have demonstrated that a synthetic blend of these components is highly effective in attracting male rice looper moths, highlighting the importance of the precise ratio of each chemical for optimal activity.

SpeciesCommon NamePheromone ComponentRelative Amount (%)
Cossus cossusEuropean goat moth(Z)-5-dodecenyl acetate66
Cossus cossusEuropean goat moth(Z)-5-tetradecenyl acetate14
Cossus cossusEuropean goat mothdodecyl acetate12
Cossus cossusEuropean goat mothtetradecyl acetate4
Cossus cossusEuropean goat mothdecyl acetate1.5
Cossus cossusEuropean goat mothhexadecyl acetate1.5
Cossus cossusEuropean goat mothThis compound1
Plusia festucaeRice looper(Z)-5-dodecenyl acetate100 (relative ratio)
Plusia festucaeRice looper(Z)-7-tetradecenyl acetate15 (relative ratio)
Plusia festucaeRice looperThis compound6 (relative ratio)
Plusia festucaeRice looper(Z)-7-tetradecen-1-ol1 (relative ratio)

Contribution to Intraspecific Chemical Communication

Intraspecific chemical communication is vital for the survival and propagation of a species. This compound, as a component of a pheromone blend, contributes to the clarity and specificity of the chemical message being transmitted between individuals of the same species. The olfactory system of the receiving insect is finely tuned to detect the specific ratio of components in the pheromone blend.

Similarly, for Plusia festucae, the specific blend of four components, including this compound, is crucial for eliciting a full behavioral response in males. The absence or alteration of the ratio of any of these components can significantly reduce the attractiveness of the pheromone source. This demonstrates that this compound is not merely an additive but an integral part of the chemical message that signifies the presence of a conspecific, receptive female.

Influence on Mate Attraction and Reproductive Behavior

The ultimate function of a sex pheromone is to facilitate mating. The blend containing this compound initiates a cascade of behaviors in the male insect, beginning with upwind flight towards the pheromone source. As the male gets closer, the increasing concentration of the pheromone guides its flight and landing.

For Plusia festucae, a mixture of synthetic (Z)-5-dodecenyl acetate, this compound, and (Z)-7-tetradecenyl acetate in their natural ratio was found to be more attractive to males in the field than virgin females, demonstrating the powerful influence of this chemical blend on reproductive behavior. The precise combination of these compounds is essential for triggering the innate upwind flight and subsequent mating attempts by the male moths.

Involvement in Cuticular Hydrocarbon Profiles

Cuticular hydrocarbons (CHCs) are a layer of waxy lipids on the surface of an insect's exoskeleton that primarily function to prevent water loss. In addition to this vital physiological role, CHCs can also serve as chemical signals in close-range communication, such as species and sex recognition, and can play a role in social interactions.

Despite the known presence of a wide variety of lipids, including fatty alcohols, in the cuticular layer of insects, there is currently no specific scientific literature available that identifies this compound as a component of the cuticular hydrocarbon profile of any insect species. Research on insect cuticular lipids has identified numerous long-chain alkanes, alkenes, and methyl-branched hydrocarbons, as well as other lipid classes, but this compound has not been reported among them. Therefore, its role in this aspect of insect chemical ecology remains unknown.

Broader Ecological Interactions and Functional Roles

The ecological role of insect pheromones can sometimes extend beyond simple mate attraction. For instance, in some cases, pheromone components can be detected by predators or parasitoids, who use them as kairomones to locate their hosts. A kairomone is a chemical substance emitted by one organism that is detected by another of a different species and benefits the recipient.

However, there is no specific research to date that documents this compound acting as a kairomone for predators or parasitoids of the species that produce it. Similarly, its potential role as an allomone (a chemical that benefits the emitter by modifying the behavior of the receiver of a different species) or its involvement in mediating interactions with host plants has not been established. The current body of scientific knowledge is limited to its function as an intraspecific sex pheromone component. Further research is needed to explore the possibility of broader ecological roles for this compound.

Biosynthetic Pathways and Regulation

Enzymatic Mechanisms of (Z)-Dodec-5-enol Biogenesis

The biogenesis of this compound is catalyzed by a coordinated sequence of enzymes that belong to well-known families involved in fatty acid metabolism. The primary classes of enzymes implicated are desaturases, those involved in β-oxidation for chain-shortening, and fatty acid reductases (FARs). researchgate.netharvard.edu

Fatty-Acyl-CoA Desaturases (FADs): These enzymes are critical for introducing double bonds at specific positions within a fatty acid chain. harvard.edu In the biosynthesis of this compound in Dendrolimus punctatus, a key step is the Δ11-desaturation of stearic acid (a C18 saturated fatty acid). researchgate.net Functional expression studies have identified specific desaturases, such as Dpu-Δ11(2)-LPAE, that perform this initial desaturation to produce (Z)-11-octadecenoic acyl. researchgate.netnih.gov These enzymes are pivotal in determining the position and stereochemistry of the double bond in the final pheromone component. d-nb.info

β-Oxidation Enzymes: Following desaturation, the resulting C18 unsaturated fatty acyl is shortened. This occurs via cycles of β-oxidation, a process that sequentially removes two-carbon units from the fatty acid chain. nih.govresearchgate.net In the case of (Z)-11-octadecenoic acyl, three cycles of β-oxidation are required to shorten the chain to the C12 length, yielding (Z)-5-dodecenoic acyl, the direct precursor to the final alcohol. nih.gov

Fatty Acid Reductases (FARs): The final step in the biogenesis is the reduction of the carboxyl group of the fatty acyl precursor. researchgate.net FARs convert fatty-acyl-CoAs into their corresponding fatty alcohols. oup.com In this pathway, a FAR acts on (Z)-5-dodecenoic acyl to produce this compound. nih.govresearchgate.net

Enzyme ClassSpecific Enzyme ExampleFunction in this compound BiosynthesisOrganism Studied
Fatty-Acyl-CoA Desaturase Dpu-Δ11(2)-LPAECatalyzes the Δ11-desaturation of stearic acid to form (Z)-11-octadecenoic acyl. researchgate.netnih.govDendrolimus punctatus
β-Oxidation Enzymes (Not specified)Perform three cycles of chain shortening on (Z)-11-octadecenoic acyl. nih.govDendrolimus punctatus
Fatty Acid Reductase (FAR) (Not specified)Reduces the (Z)-5-dodecenoic acyl precursor to the final product, this compound. nih.govresearchgate.netDendrolimus punctatus

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of this compound originates from common saturated fatty acids. Studies using deuterium-labeled compounds have traced the pathway, identifying palmitate (C16) and stearate (B1226849) (C18) as primary precursors. nih.gov In the pheromone gland of the pine caterpillar moth, palmitate can be elongated to stearate, which then enters the main biosynthetic pathway involving desaturation and chain shortening. nih.gov The most direct precursor is (Z)-5-dodecenoic acid, which is subsequently reduced to form the final alcohol. nih.govcaymanchem.com

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govrsc.org By using stable isotope tracers (like ¹³C-labeled glucose or fatty acids), MFA can track the flow of atoms through metabolic pathways and provide a quantitative understanding of cellular metabolism. nih.govmdpi.com

While no specific MFA studies focusing solely on this compound were identified, this methodology could be applied to:

Quantify the rate of conversion from primary precursors like palmitate and stearate.

Determine the efficiency of the Δ11-desaturase and the subsequent chain-shortening steps.

Elucidate the partitioning of fatty acid precursors between pheromone production and other cellular metabolic needs.

Identify potential bottleneck steps in the pathway, which could be targets for metabolic engineering. mdpi.com

The process involves creating a stoichiometric model of the known biosynthetic reactions, performing experiments with isotopic tracers, measuring the isotopic labeling patterns in key metabolites (like the fatty acid intermediates and the final alcohol), and using computational algorithms to estimate the intracellular fluxes that best explain the observed labeling patterns. mdpi.complos.org

Genetic and Transcriptomic Regulation of Biosynthesis

The production of this compound is tightly regulated at the genetic level. The enzymes responsible for its biosynthesis are encoded by specific genes whose expression is often restricted to particular tissues, such as the female pheromone gland in moths, and specific developmental stages. biorxiv.org

Research has employed homology-based PCR screening and transcriptomic analysis of pheromone glands to identify and clone the cDNAs encoding the key enzymes, particularly the desaturases. researchgate.netnih.gov In Dendrolimus punctatus, several cDNAs related to moth desaturases were isolated from the pheromone gland. researchgate.net Functional characterization, typically by expressing these genes in heterologous systems like yeast, confirmed their role in producing the specific unsaturated fatty acyls required for pheromone synthesis. researchgate.netnih.gov This approach has been crucial in linking specific genes, such as the one encoding the Dpu-Δ11(2)-LPAE desaturase, directly to the production of the (Z)-11-octadecenoic acyl intermediate. researchgate.net The regulated expression of this suite of genes ensures that the pheromone is produced at the correct time and in the correct location for its biological function.

Comparative Biosynthetic Strategies Across Organisms

While the general enzymatic steps (desaturation, chain shortening, reduction) are conserved, the specific strategies and enzymes used can vary between organisms. Different insect lineages have evolved distinct solutions to produce similar pheromone components. This evolutionary diversification is evident in the fatty acid desaturase gene family, which serves as a reservoir for generating novel enzyme functions. d-nb.infobiorxiv.org

For instance, studies on various moths have revealed a diversity of desaturases (e.g., Δ5, Δ9, Δ11) that can be recruited for pheromone biosynthesis. researchgate.net The biosynthesis of conjugated diene pheromones in Dendrolimus punctatus involves two different desaturases and multiple chain-shortening steps, highlighting the complexity and modularity of these pathways. researchgate.netuliege.be Some desaturases can even introduce double bonds with either cis (Z) or trans (E) geometry. biorxiv.org This enzymatic flexibility allows for the evolution of species-specific pheromone blends from a common pool of fatty acid metabolism genes.

Metabolic Interconversion and Degradation Pathways

The biosynthesis and breakdown of this compound are intrinsically linked to the broader network of fatty acid metabolism within the cell.

The entire biosynthetic pathway of this compound is an extension of unsaturated fatty acid metabolism. The precursors are standard fatty acids, and the enzymes (desaturases, β-oxidation machinery) are part of the cell's general metabolic toolkit. nih.govresearchgate.net The immediate precursor, (Z)-5-dodecenoic acid, is a medium-chain monounsaturated fatty acid. hmdb.ca Intermediates of unsaturated fatty acid metabolism, including those with a cis-5 double bond, have been studied in various biological contexts. chemsrc.com For example, elevated levels of 5(Z)-dodecenoic acid in plasma are associated with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a human genetic disorder affecting fatty acid oxidation. caymanchem.com This demonstrates that the intermediates of this specialized biosynthetic pathway are recognized by and can interact with the primary metabolic networks of the organism.

The final conversion of the (Z)-5-dodecenoic acyl precursor to this compound is a critical reduction step. nih.gov Fatty acid metabolism in eukaryotes is compartmentalized, with different stages occurring in the mitochondria, peroxisomes, and the cytoplasm. β-oxidation, for instance, occurs in both mitochondria and peroxisomes. Studies on the metabolism of cis-5 unsaturated fatty acids in rat liver mitochondria have been conducted to assess the operation of reduction pathways in that specific cellular compartment. chemsrc.com In insects, the reduction of fatty acyl precursors to alcohols for pheromone synthesis is catalyzed by fatty acid reductases (FARs). researchgate.net While the precise subcellular location of this final reduction step in insect pheromone glands is not definitively established in the reviewed literature, it is a key enzymatic function that finalizes the synthesis of the active pheromone molecule.

Stereoselective Chemical Synthesis and Analog Design

Methodologies for (Z)-Dodec-5-enol Synthesis

Several synthetic strategies have been developed to produce this compound, ranging from classical organometallic reactions to more advanced catalytic methods. The choice of methodology often depends on factors like required purity, scale, and cost-efficiency.

A primary and well-established method for creating the (Z)-alkene geometry is through the partial hydrogenation of an alkyne precursor, specifically dodec-5-yn-1-ol. This is typically achieved using a poisoned catalyst that allows for the addition of one equivalent of hydrogen across the triple bond, selectively forming the cis- (or Z-) double bond without reducing it further to a single bond. ontosight.ai

The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and treated with a catalytic poison like quinoline (B57606) or lead acetate (B1210297), is a classic choice for this transformation. mdpi.com The poison deactivates the catalyst just enough to prevent over-reduction to the corresponding alkane. Another effective catalyst for this purpose is P-2 Nickel, a form of nickel boride, which also facilitates the syn-addition of hydrogen to the alkyne, yielding the (Z)-alkenol.

Table 1: Catalysts for Selective Alkyne Reduction

Catalyst Precursor Key Features Typical Outcome
Lindlar Catalyst (Pd/CaCO₃, poison) Dodec-5-yn-1-ol High selectivity for Z-alkene formation. High yield of this compound.
P-2 Nickel (Ni₂B) Dodec-5-yn-1-ol Alternative to palladium-based catalysts. Good Z-selectivity.

The synthesis of this compound can also be accomplished through the hydrolysis of corresponding alkyl halides or other derivatives like acetates. ontosight.ai This step is often the final stage in a multi-step synthesis. For instance, a common route involves creating the carbon skeleton and the (Z)-double bond first, with the alcohol functionality protected as an ester (e.g., (Z)-dodec-5-en-1-yl acetate). Subsequent hydrolysis, typically under basic conditions (saponification), cleaves the ester group to reveal the primary alcohol.

In one synthetic approach, ethyl (Z)-dodec-5-enoate is first produced via a Wittig reaction. mdpi.comresearchgate.net This ester intermediate is then reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.comresearchgate.net

Modern organic synthesis offers more sophisticated methods for achieving high stereocontrol.

The Wittig Reaction : This Nobel Prize-winning reaction is a cornerstone for alkene synthesis and is particularly effective for generating (Z)-alkenes. libretexts.orglumenlearning.com The reaction involves an aldehyde (n-heptanal) and a phosphonium (B103445) ylide. mdpi.comresearchgate.net For (Z)-alkene synthesis, non-stabilized ylides are typically employed, as they react to form an oxaphosphetane intermediate that preferentially collapses to the (Z)-product and triphenylphosphine (B44618) oxide. organic-chemistry.org The strong covalent phosphorus-oxygen bond formed provides the thermodynamic driving force for the reaction. lumenlearning.com By carefully selecting the ylide and reaction conditions, high Z-selectivity can be achieved. wikipedia.org

Olefin Metathesis : Cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes have emerged as powerful tools for stereoselective alkene synthesis. nih.gov A Z-selective cross-metathesis could, in principle, couple two smaller olefin fragments to construct the this compound backbone directly. This method offers the advantage of building the molecule from readily available starting materials and is often more atom-economical than classical routes. nih.gov

Iron-Catalyzed Cross-Coupling : These reactions provide an economical and environmentally friendly alternative to palladium or nickel catalysts for forming carbon-carbon bonds. chemistryviews.orgnih.gov An iron-catalyzed cross-coupling reaction can be used to connect an alkyl Grignard reagent with a vinyl electrophile, such as an enol tosylate, to form the desired alkene with high stereoretention. nih.govthieme-connect.com

Design and Synthesis of Bioactive Analogs and Derivatives

To understand the structure-activity relationship and to find potentially more potent or stable mimics, various analogs and derivatives of this compound are synthesized. These modifications can involve changing the chain length, the position or geometry of the double bond, or altering the terminal functional group.

For example, the corresponding acetate ester, (Z)-dodec-5-en-1-yl acetate, is itself a known pheromone component for the pine caterpillar and is readily synthesized from the alcohol by direct acetylation. mdpi.comresearchgate.net Other derivatives might include the corresponding aldehyde, (Z)-dodec-5-enal, or carboxylic acid. Lactone analogs, such as (R,Z)-dodec-5-en-4-olide (buibuilactone), are known pheromones for several scarab beetles and share structural similarities. researchgate.netrsc.org The synthesis of these analogs often employs the same key reactions (e.g., Wittig, alkyne reduction) but with different starting materials to achieve the desired structural variation.

Strategies for Enantiomeric Purity and Isomeric Control

While this compound is an achiral molecule and thus has no enantiomers, achieving high isomeric purity is paramount. The presence of the (E)-isomer can significantly reduce or even inhibit the biological activity of the (Z)-pheromone.

Key strategies for ensuring high isomeric purity include:

Stereoselective Reactions : The choice of synthesis method is the primary determinant of isomeric purity. The Wittig reaction with non-stabilized ylides under salt-free conditions, or the Lindlar hydrogenation of alkynes, are inherently Z-selective. organic-chemistry.orgnih.gov

Catalyst Optimization : In catalytic reactions like hydrogenation or metathesis, the choice of catalyst and its ligands is crucial. For instance, in Lindlar hydrogenation, the amount and type of "poison" used can be fine-tuned to maximize Z-selectivity and prevent over-reduction.

Purification Techniques : After synthesis, the crude product is almost always a mixture of isomers. Precise purification is necessary to isolate the desired (Z)-isomer. Techniques like fractional distillation can be effective for separating isomers with different boiling points. For more challenging separations, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed to achieve high isomeric purity (>95%).

Scalable Production Methods for Research and Applied Uses

For practical applications such as pest management, this compound must be produced on a large scale in a cost-effective and environmentally friendly manner. chemistryviews.orgresearchgate.net

| Biocatalysis/Fermentation | Engineered yeast cell factories (e.g., Yarrowia lipolytica) offer a sustainable route, starting from simple feedstocks. researchgate.net | Titers (product concentration) can be low, and downstream processing to isolate the pure product can be complex. |

Industrial synthesis often prioritizes routes that use cheap starting materials and minimize complex steps or hazardous reagents. Iron-catalyzed couplings and improved metathesis catalysts are becoming increasingly attractive for large-scale applications due to their efficiency and improved environmental profile. nih.gov Furthermore, solid-phase synthesis techniques, where molecules are built on a solid support, are being explored to streamline production and simplify purification for pheromones. pharmiweb.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of (Z)-dodec-5-enol, enabling its separation from other volatile and non-volatile compounds present in the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used tool for the identification of volatile insect compounds like this compound. usda.govresearchgate.net In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint. researchgate.net

The retention time of this compound on a specific GC column, such as a DB-5, and its characteristic mass spectrum allow for its unambiguous identification. vibgyorpublishers.org For instance, in an analysis of termite extracts, the dodecenol peak was observed at a retention time of approximately 13.05 minutes. vibgyorpublishers.org The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight (184.3 g/mol ) and a pattern of fragment ions resulting from the cleavage of the molecule. nih.govijert.org Derivatization techniques, such as the formation of trimethylsilyl (B98337) (TMS) ethers, can be employed to enhance the volatility and improve the chromatographic properties of long-chain alcohols like this compound, leading to more accurate identification. nih.govnih.govcapes.gov.br

High-Performance Liquid Chromatography (HPLC) Approaches

High-performance liquid chromatography (HPLC) offers a complementary approach to GC for the analysis of this compound, particularly for less volatile derivatives or when derivatization is desirable for detection purposes. tandfonline.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating pheromonal compounds. tandfonline.comnih.govresearchgate.net In this technique, compounds are separated based on their hydrophobicity.

For compounds like this compound that lack a strong UV chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection. sciepub.comresearchgate.net For example, dansyl hydrazine (B178648) can react with the hydroxyl group (after oxidation to an aldehyde) to form a highly fluorescent derivative, significantly lowering the detection limits. sciepub.comresearchgate.net The retention time of the derivatized this compound on a C18 column, for instance, can be used for its identification and quantification. sciepub.comresearchgate.net HPLC methods can be developed to separate isomers and compounds of varying chain lengths and degrees of unsaturation. tandfonline.com

Spectroscopic Characterization in Complex Biological Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including this compound. oxinst.commagritek.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. ajgreenchem.comrsc.orgchemicalbook.comlibretexts.org This allows for the confirmation of the double bond's position and its (Z)-configuration, which is crucial for its biological activity. For instance, the chemical shifts and coupling constants of the vinylic protons in the ¹H NMR spectrum are characteristic of the cis-geometry. While direct NMR analysis of this compound in complex biological samples can be challenging due to low concentrations and matrix interference, it is an invaluable tool for verifying the structure of synthesized standards and isolated compounds.

Quantitative Analysis in Environmental and Organismal Matrices

Accurate quantification of this compound in various matrices is essential for ecological studies and for monitoring the efficacy of pest control applications. mdpi.com

Environmental Samples: The concentration of airborne pheromones in environments such as vineyards can be quantified using high-volume air samplers with adsorbent materials to trap the compounds, followed by solvent elution and analysis by GC-MS/MS. mdpi.com This allows for the determination of pheromone concentrations in the air, which can be in the range of nanograms per cubic meter. mdpi.com The adsorption and subsequent release of pheromones by foliage can also be studied, revealing the role of the canopy as a secondary emission source. mdpi.com

Organismal Samples: To quantify this compound in insects, solvent extraction of whole bodies or specific glands is a common method. usda.govvibgyorpublishers.orgucdavis.eduvibgyorpublishers.org The resulting extract is then concentrated and analyzed by GC-MS. vibgyorpublishers.orgucdavis.edu The use of an internal standard, a known amount of a compound with similar chemical properties but distinguishable by the detector (e.g., a deuterated analog), is crucial for accurate quantification. This method corrects for losses during sample preparation and analysis.

Sample Preparation Strategies for Trace Analysis

Effective sample preparation is critical for the successful analysis of trace amounts of this compound, as it serves to isolate the analyte from interfering matrix components and to concentrate it to detectable levels. usda.govresearchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free, rapid, and sensitive technique widely used for sampling volatile and semi-volatile organic compounds from air, water, and the headspace of solid or liquid samples. researchgate.netresearchgate.netresearchgate.netplos.org A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample, and the analytes partition onto the fiber. researchgate.net The fiber is then directly inserted into the injector of a GC for thermal desorption and analysis. researchgate.net Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), can be optimized for the specific analytes of interest. researchgate.net Headspace SPME (HS-SPME) is particularly useful for analyzing volatiles released by living insects without harming them. usda.govresearchgate.net A freeze-thaw pretreatment of insect samples before HS-SPME has been shown to improve the detection of volatiles. usda.gov

Liquid-Liquid Extraction (LLE): This classical technique involves partitioning the analyte between two immiscible liquid phases, typically an organic solvent and an aqueous sample. For the extraction of long-chain alcohols like this compound from biological tissues, a mixture of hexane (B92381) and methanol (B129727) can be effective. researchgate.net

Solid-Phase Extraction (SPE): SPE uses a solid adsorbent packed in a cartridge to retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a strong solvent. This technique is useful for cleaning up complex extracts before chromatographic analysis.

Mechanisms of Action and Receptor Interactions

Olfactory Receptor Neuron (ORN) Activation by (Z)-Dodec-5-enol

The perception of this compound begins with its interaction with specialized Olfactory Receptor Neurons (ORNs) located within hair-like structures called sensilla on the insect's antennae. Electrophysiological techniques, such as single-sensillum recording (SSR), have been instrumental in characterizing the responses of these neurons.

In many moth species, specific ORNs are finely tuned to detect individual components of a pheromone blend. For instance, studies on the cabbage looper, Trichoplusia ni, have identified distinct classes of sensilla, with some housing ORNs that respond selectively to the major pheromone component, (Z)-7-dodecenyl acetate (B1210297), and companion neurons that respond to the alcohol analog, (Z)-7-dodecen-1-ol. lsu.eduresearchgate.net Similarly, this compound, also known as Z5-12:OH, has been identified as a pheromone component in species like the pine-tree lappet moth, Dendrolimus pini, and the rice looper, Plusia festucae. sakura.ne.jpmdpi.com

The activation of an ORN by a pheromone molecule like this compound results in the generation of action potentials, or "spikes." The binding of the molecule to its receptor on the neuron's dendritic membrane causes a rapid depolarization, known as a receptor potential. mpg.de If this potential exceeds a certain threshold, it triggers a volley of action potentials that travel down the neuron's axon to the antennal lobe of the insect's brain for processing. nih.gov The frequency of these spikes typically correlates with the concentration of the odorant, providing the insect with information about the proximity of the source.

Research on the alfalfa looper, Autographa falcifera, which utilizes related C12 compounds, has demonstrated the specificity of these neurons. Single sensillum recordings revealed distinct neuron types, some responding specifically to (Z)-7-dodecen-1-ol acetate and others to (Z)-5-dodecen-1-ol acetate, showcasing the system's ability to discriminate between closely related molecules. usda.gov The response of these neurons is highly sensitive, with some capable of detecting pheromone concentrations as low as 1 x 10⁻¹⁸ M. usda.gov This exquisite sensitivity is critical for detecting faint pheromone plumes over long distances.

Table 1: Electrophysiological Responses of Olfactory Receptor Neurons to this compound and Related Pheromone Components in Select Lepidoptera
Insect SpeciesCompoundNeuron / Sensillum TypeObserved Response / FindingReference
Dendrolimus punctatus(Z)-5-dodecen-1-ol (Z5-12:OH)Antennal ORNsIdentified as a minor component of the sex pheromone blend that increases trap efficacy. nih.govfrontiersin.org
Plusia festucae (Rice Looper)(Z)-5-dodecen-1-ol (Z5-12:OH)Antennal ORNsIdentified as a minor component (Component II) of the female sex pheromone. sakura.ne.jpmedchemexpress.com
Dendrolimus pini (Pine-tree Lappet Moth)(Z)-5-dodecen-1-ol (Z5-12:OH)Antennal ORNsIdentified as a newly discovered component of the female-emitted sex pheromone. mdpi.com
Autographa falcifera (Alfalfa Looper)(Z)-5-dodecen-1-ol acetate (Z5-12:OAc)Specific sensillum typeA dedicated neuron responds to Z5-12:OAc with a spontaneous activity of 0.9 ± 0.6 spikes/s. usda.gov

Ligand-Receptor Binding Kinetics and Specificity Studies

The interaction between a pheromone molecule and its olfactory receptor is governed by the principles of ligand-receptor binding kinetics. This process involves the reversible formation of a ligand-receptor complex, quantified by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The ratio of these rates determines the binding affinity (dissociation constant, Kₔ = kₒff/kₒₙ), which is a measure of the stability of the complex. A lower Kₔ value indicates a higher binding affinity. nih.gov

While specific kinetic data for the interaction of this compound with its cognate receptor are not extensively documented in publicly available literature, studies on related systems provide significant insights. Pheromone recognition in insects is often a two-step process involving Odorant-Binding Proteins (OBPs) and the Olfactory Receptors (ORs) themselves. OBPs are soluble proteins found at high concentrations in the sensillar lymph that surrounds the ORN dendrites. They are thought to solubilize the hydrophobic pheromone molecules and transport them to the receptors. annualreviews.org

Specificity is a hallmark of pheromone detection. This specificity can arise from both the OBP and the OR. For example, competitive binding assays with OBPs from the sweet potato weevil, Cylas formicarius, demonstrated that different OBPs have distinct binding affinities for the sex pheromone versus other host-plant volatiles. researchgate.net This differential binding helps to filter and present the relevant chemical cues to the receptors. Studies on the pheromone-binding protein from the silk moth Antheraea polyphemus revealed a dissociation constant of approximately 6 x 10⁻⁸ M for its interaction with the main pheromone component, indicating a high-affinity binding that is characteristic of such systems. annualreviews.org

The ultimate specificity is determined by the OR. These receptor proteins are highly selective, often discriminating between stereoisomers or compounds differing by only a single double bond position. This ensures that the insect responds appropriately to the precise blend of compounds released by a conspecific mate, a mechanism crucial for reproductive isolation. lsu.edu

Table 2: Illustrative Binding Affinities of an Insect Odorant-Binding Protein (CforOBP3) to Various Ligands, Demonstrating Specificity
LigandLigand TypeDissociation Constant (Kᵢ, μM)Reference
(Z)-3-dodecen-1-yl (E)-2-butenoateSex Pheromone4.53 researchgate.net
β-iononeHost Plant Volatile10.02 researchgate.net
Butyl acetateHost Plant Volatile15.21 researchgate.net
cis-3-Hexen-1-olHost Plant Volatile17.15 researchgate.net
2-HexanoneHost Plant Volatile21.88 researchgate.net

Note: This table shows data for Cylas formicarius OBP3 as a representative example to illustrate binding specificity. Kᵢ is the inhibitory constant, a measure of binding affinity.

Intracellular Signal Transduction Pathways

Upon the binding of this compound to its specific olfactory receptor, a signal transduction cascade is initiated within the ORN. In insects, most olfactory receptors are part of the G protein-coupled receptor (GPCR) superfamily. google.com However, some insect ORs function as ligand-gated ion channels, forming a heteromeric complex with a conserved co-receptor known as Orco. nih.gov

In the canonical GPCR pathway, the binding of the pheromone ligand induces a conformational change in the receptor protein. This change activates an associated heterotrimeric G protein (often a Gq subtype in insect pheromone transduction). The activated G protein, in turn, stimulates the enzyme phospholipase C (PLC). PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃-gated calcium channels on the endoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, can activate protein kinase C (PKC) and open transient receptor potential (TRP) ion channels in the plasma membrane. The opening of these channels allows an influx of cations (like Na⁺ and Ca²⁺), leading to the depolarization of the ORN membrane and the generation of the receptor potential. mpg.de This entire enzymatic cascade provides significant signal amplification, allowing a single pheromone-receptor binding event to result in the opening of numerous ion channels, ensuring high sensitivity. annualreviews.org

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are vital for understanding how the molecular architecture of a pheromone like this compound relates to its biological function. These investigations typically involve synthesizing and testing structural analogs to determine which molecular features are critical for receptor binding and activation.

Key structural elements that influence the activity of long-chain alcohol and acetate pheromones include:

Chain Length: The 12-carbon backbone of this compound is a critical determinant of its activity. Analogs with shorter or longer carbon chains generally show significantly reduced or no activity.

Double Bond Position: The location of the double bond at the 5th carbon is crucial. Shifting this bond to other positions along the chain typically diminishes the electrophysiological and behavioral response.

Double Bond Geometry: The geometry of the double bond is paramount. The (Z)- (or cis) configuration of this compound is essential for its biological activity in the species that use it. vulcanchem.com The corresponding (E)- (or trans) isomer is often inactive or can even act as a behavioral antagonist, inhibiting the response to the correct pheromone.

Functional Group: The terminal alcohol (-OH) group is a key feature. Its corresponding acetate ester, (Z)-5-dodecen-1-ol acetate (Z5-12:OAc), or aldehyde, (Z)-5-dodecenal, represent different components within a pheromone blend that are detected by different, highly specific ORNs. lsu.eduusda.gov In many moth species, the alcohol, acetate, and aldehyde analogs of a particular carbon chain are perceived as distinct odorants, and the correct ratio of these components is often necessary to elicit the full behavioral sequence of mating. nih.govfrontiersin.org

Table 3: Structure-Activity Relationship Profile for this compound and Related Analogs
CompoundStructural VariationGeneral Biological ActivityReference
This compoundParent CompoundActive pheromone component in several moth species (e.g., Dendrolimus, Plusia). sakura.ne.jpnih.gov
(E)-Dodec-5-enolGeometric Isomer (trans)Typically inactive or acts as an antagonist. The Z-isomer elicits stronger electrophysiological responses.
(Z)-5-Dodecen-1-ol acetateFunctional Group Analog (Ester)A distinct pheromone component detected by a separate class of ORNs in some species (e.g., Autographa falcifera). usda.gov
(Z)-7-Dodecen-1-olPositional IsomerActive pheromone component for different species (e.g., Trichoplusia ni), demonstrating receptor specificity for double bond position. lsu.eduresearchgate.net
(Z)-5-Decen-1-olChain Length Analog (C10)Primary sex pheromone for other species (e.g., Coleophora laricella), highlighting the importance of carbon chain length.

Identification and Characterization of Olfactory Receptors

Identifying the specific olfactory receptor that binds this compound is a central goal in molecular olfaction research. The process of "deorphanizing" a receptor—matching it with its specific ligand—is a complex endeavor. Modern approaches typically combine bioinformatics, molecular biology, and functional assays.

The identification process often begins with transcriptome analysis of insect antennae, which generates a library of all expressed genes, including a large repertoire of candidate olfactory receptor genes. nih.gov By comparing the transcriptomes of male and female antennae, researchers can pinpoint receptors that are expressed exclusively or predominantly in males, making them strong candidates for being sex pheromone receptors (PRs).

Once candidate PRs are identified, their function is validated using heterologous expression systems. The gene for the candidate receptor is expressed in a model system that lacks its own olfactory machinery, such as Xenopus oocytes or modified Drosophila olfactory neurons (the "empty neuron" system). biorxiv.org These cells are then exposed to a panel of potential ligands, including this compound and its analogs. A cellular response, measured as an electrical current or a change in intracellular calcium, confirms that the receptor is activated by that specific compound.

Using these techniques, researchers have made significant progress in identifying PRs for pheromone components in various moth species. For instance, studies on Dendrolimus species, which use this compound or related compounds, have led to the identification and analysis of pheromone recognition genes, including PRs. researchgate.net These studies have revealed that the PRs of Dendrolimus form a distinct lineage of receptors tuned to Type I lepidopteran pheromones (straight-chain alcohols, acetates, and aldehydes). researchgate.net

Table 4: Insect Species Utilizing this compound or its Acetate and Methods for Receptor Identification
Insect SpeciesCompoundRoleMethods Used for Identification / CharacterizationReference
Dendrolimus punctatus(Z)-5-dodecen-1-olPheromone ComponentPheromone gland extraction, GC-MS, EAG, field trapping. Transcriptome analysis for receptor gene identification. nih.govresearchgate.netresearchgate.net
Dendrolimus tabulaeformis(Z)-5-dodecen-1-olPheromone ComponentGC-EAD, behavioral assays, analysis of PBP genes. researchgate.net
Dendrolimus pini(Z)-5-dodecen-1-olPheromone ComponentSPME, GC-MS, wind tunnel experiments. mdpi.com
Plusia festucae(Z)-5-dodecen-1-olPheromone ComponentPheromone gland extraction, GC-MS, field trapping assays. sakura.ne.jp
Autographa falcifera(Z)-5-dodecen-1-ol acetatePheromone ComponentSingle-sensillum recording (SSR) to characterize ORN specificity. usda.gov

Applications in Integrated Pest Management and Biotechnology

Development of Semiochemical-Based Pest Control Strategies

Semiochemicals, like (Z)-Dodec-5-enol, are substances used by organisms to communicate. battelle.org In pest control, synthetic versions of insect sex pheromones are used to manipulate pest behavior, primarily for monitoring and mating disruption. mdpi.com This method is highly efficient, species-specific, and environmentally benign compared to conventional pesticides. mdpi.comresearchgate.net

This compound is a known component of the sex pheromone blend of several destructive forest pests, particularly within the Dendrolimus genus, commonly known as pine caterpillars. frontiersin.org These insects can cause severe defoliation and significant economic and ecological damage to coniferous forests. frontiersin.orgresearchgate.net

Synthetic this compound is used as a lure in traps to monitor the presence, distribution, and population density of these pests. mdpi.comjst.go.jp This information is critical for making timely and informed pest management decisions, allowing for targeted interventions only when necessary and helping to prevent large-scale outbreaks. slu.se For instance, traps baited with a synthetic pheromone blend containing this compound are used to monitor the Masson pine moth, Dendrolimus punctatus, in China. jst.go.jp While this compound is a key component, optimal attraction often requires a precise blend of multiple compounds, as is the case with Dendrolimus suffuscus. researchgate.netnih.gov

Table 1: Insects Monitored Using this compound as a Pheromone Component


Insect SpeciesCommon NameRole of this compoundOther Key Pheromone ComponentsReference
Dendrolimus punctatusPine Caterpillar / Masson Pine MothMajor Component(Z)-dodec-5-en-1-yl acetate (B1210297), (5Z,7E)-dodeca-5,7-dien-1-ol, (5Z,7E)-dodeca-5,7-dien-1-yl acetate, (5Z,7E)-dodeca-5,7-dien-1-yl propionate (B1217596)[1, 23]
Dendrolimus suffuscusPine Caterpillar MothComponent in Optimal Blend(Z,E)-5,7-dodecadienal, (Z,E)-5,7-dodecadienyl acetate[2, 10]

Mating disruption is a proactive pest control technique that involves releasing a large amount of a synthetic sex pheromone into a specific area. sedq.es This saturates the air with the scent, making it difficult or impossible for male insects to locate females by following their natural pheromone plumes. This confusion disrupts the mating cycle and suppresses the pest population over time. sedq.es

Given its role as a potent attractant for species like the pine caterpillar, this compound is a key ingredient for mating disruption formulations targeting these pests. mdpi.comusda.gov While effective mating disruption often relies on specific multi-component blends, the presence of this compound is crucial for the strategy to work against susceptible species. mdpi.comservice.gov.uk The development of long-lasting dispensers, such as polyethylene (B3416737) vials, allows for season-long control with a single application, making it a practical alternative to repeated insecticide sprays. service.gov.ukunl.edu

Potential as a Bioactive Molecule in Other Sectors

The utility of this compound extends beyond direct pest control. Its specific chemical structure makes it a valuable molecule for broader agricultural strategies and as a building block in the chemical industry.

The use of this compound is a prime example of a sustainable crop protection strategy. By enabling precise monitoring and targeted control through trapping and mating disruption, it helps minimize the reliance on broad-spectrum pesticides. battelle.orgfarmstandapp.com This approach is fundamental to IPM, which aims to keep pest populations below economically damaging levels without eradicating them entirely, thus preserving the local ecosystem. sedq.es Protecting beneficial insects, such as pollinators and natural predators of pests, is a major advantage of using species-specific pheromones. farmstandapp.comeuropa.eu This contributes to maintaining biodiversity and ecological balance within the agricultural landscape. europa.eu

This compound serves as a valuable intermediate in organic synthesis for producing fine chemicals. ontosight.ai Its 12-carbon backbone and the specific stereochemistry of its double bond make it a useful building block for creating more complex molecules. ontosight.ai A direct application is its use as a precursor in the synthesis of other related pheromone components. For example, it can be readily converted into (Z)-dodec-5-en-1-yl acetate, another active pheromone for pests like the pine caterpillar, through an esterification reaction. mdpi.com The ability to use this compound in further chemical transformations highlights its importance in the synthesis of specialized, high-value chemicals. While direct applications in pharmaceuticals are still being explored, related long-chain fatty acids and alcohols are studied for potential antimicrobial properties.

Table 2: this compound as a Precursor in Fine Chemical Synthesis


PrecursorReaction TypeProductSignificanceReference
This compoundEsterification (with acetic anhydride)(Z)-Dodec-5-en-1-yl acetateSynthesis of another active pheromone component for Dendrolimus punctatus. ontosight.ai
This compoundOxidation(Z)-5-Dodecenal / (Z)-5-Dodecenoic acidSynthesis of aldehyde and carboxylic acid analogs for various applications.[22, 24]

Formulation and Delivery Systems for Field Applications

The successful application of this compound as a semiochemical in Integrated Pest Management (IPM) is highly dependent on the development of effective formulation and delivery systems. annualreviews.org As a volatile organic compound, it requires protection from environmental factors such as UV radiation and oxidation to ensure a consistent and prolonged release in the field. annualreviews.orgusda.gov The primary goal of these formulations is to maintain the atmospheric concentration of the pheromone at an optimal level for a predetermined period, which is crucial for techniques like mating disruption and population monitoring. annualreviews.org

A variety of delivery systems have been engineered to meet these stringent requirements, ranging from passive dispensers to more complex controlled-release technologies. researchgate.net The choice of system often depends on the target pest, crop type, and environmental conditions.

Dispenser-Based Systems:

Hand-applied dispensers are a common method for deploying pheromones in agricultural settings. These systems are designed for ease of application and to provide a steady release of the active ingredient over several weeks or months.

Reservoir Dispensers: These dispensers, such as plastic tubes or vials, contain the liquid pheromone. The release rate is controlled by the permeability of the dispenser material. For instance, the ISOMATE® product line utilizes polyethylene tubes that contain the pheromone blend along with stabilizers. usda.gov These dispensers are manually placed in the field at a specific density per hectare. Research on dispensers for the Oriental fruit moth (Grapholita molesta), which uses a related compound, (Z)-8-dodecenol, in its pheromone blend, has shown that installing 250 ISOMATE® OFM TT dispensers per hectare effectively reduces fruit damage. researchgate.net

Polymeric Matrix Dispensers: In this type, the pheromone is incorporated directly into a polymer matrix, such as a plastic laminate or rope. The pheromone then diffuses through the polymer and evaporates from the surface. The PB-ROPE L® formulation is an example of this technology, designed for controlling the pink bollworm (Pectinophora gossypiella). usda.gov

The longevity and efficacy of these dispensers are significantly enhanced by the inclusion of stabilizers. Additives like 2-Hydroxy-4-n-octoxybenzophenone (also known as Benzophenone-12 or Sumisorb 130) are added to protect the pheromone from degradation by UV light and oxidation. usda.gov The addition of such stabilizers can substantially extend the field life of the formulation, improving the cost-effectiveness of mating disruption programs. usda.gov

Table 1: Examples of Dispenser-Based Pheromone Formulations

Formulation Type Example Product Delivery Mechanism Key Components Target Pest Example
Reservoir Dispenser ISOMATE® OFM TT Pheromone contained within a polyethylene tube dispenser. (Z)-8-Dodecen-1-yl acetate, (E)-8-Dodecen-1-yl acetate, (Z)-8-Dodecenol, Stabilizers. usda.govresearchgate.net Oriental Fruit Moth (Grapholita molesta) researchgate.net

Microencapsulation:

Microencapsulation is a sophisticated technology for creating controlled-release formulations. In this method, microscopic droplets of the pheromone are enclosed within a thin polymer shell. This technique offers excellent protection for the active ingredient and allows for a tunable release rate. researchgate.net

Research using dodecanol (B89629), a structurally similar compound to this compound, has demonstrated the feasibility of this approach. researchgate.net In these studies, dodecanol was encapsulated using a complex coacervation process involving acacia gum and gelatin. researchgate.net The release characteristics were controlled by adjusting the crosslinking density of the polymer wall with agents like glutaraldehyde (B144438) or formaldehyde. researchgate.net The results indicated that a higher crosslinking density led to a more prolonged and constant release of the encapsulated compound. researchgate.net This technology can be adapted for sprayable applications, offering a more uniform distribution of the pheromone across the crop canopy compared to hand-applied dispensers.

Table 2: Research Findings on Microencapsulation of a Pheromone Simulant (Dodecanol)

Wall Material Crosslinking Agent Effect of Crosslinking Release Profile
Acacia Gum & Gelatin Glutaraldehyde Increased wall density and encapsulation rate. researchgate.net Extended constant release period with higher crosslinking. researchgate.net

Other Delivery Systems:

Aerosol Emitters: These are automated, programmable devices that release puffs of pheromone into the air at specific intervals. researchgate.net They can cover large areas and are often used in large-scale agricultural operations. This technology has been successfully used for mating disruption of moths susceptible to pheromones. researchgate.net

Puff Systems: For research and specialized applications, puff systems can deliver volatiles in controlled bursts. In one system, volatiles are collected in a reservoir for a period (e.g., 17 seconds) and then released over a short interval (e.g., 3 seconds) in a stream of air. windows.net

The development and selection of a formulation for this compound depend on achieving a balance between release kinetics, field longevity, and application practicality for effective pest management. annualreviews.org

Neuroethological and Behavioral Studies

Behavioral Responses to (Z)-Dodec-5-enol in Target Organisms

As a sex pheromone component, this compound is instrumental in mediating interactions between male and female moths. It is one of the major volatile constituents identified from the female sex pheromone gland of the Lappet moth, Gastropacha quercifolia, along with (Z)-5-Dodecenal and (Z)-5-dodecenyl(Z)-5-dodecenoate. researchgate.net Similarly, it is a significant pheromone constituent for the pine caterpillar moth, Dendrolimus punctatus. researchgate.netharvard.edu

The primary behavioral response elicited by this compound in male moths is chemoattraction, leading to upwind flight towards the pheromone source, which is typically a calling female. In the cabbage looper moth, Trichoplusia ni, a related compound, (Z)-5-dodecenyl acetate (B1210297), is a minor but essential component of the six-part pheromone blend that initiates and sustains upwind flight towards the female. psu.eduoup.com While the alcohol form acts differently from the acetate, its role as a key pheromone component in species like Dendrolimus punctatus and Gastropacha quercifolia confirms its function in long-range attraction and orientation. researchgate.netresearchgate.net The presence of this specific compound helps males locate potential mates from a distance by following the airborne plume.

Upon reaching the vicinity of the pheromone source, this compound, in conjunction with other components of the pheromone blend, modulates close-range courtship and mating behaviors. The precise blend and concentration of the pheromone components, including this compound, are often critical for the successful progression of the mating sequence. Deviations from the species-specific ratio can inhibit later stages of courtship. For instance, in many moth species, while long-range flight may be initiated by a partial blend, the full sequence of behaviors, including landing, wing fanning, and copulation attempts, requires the perception of the complete, correct pheromone blend.

Neural Processing of Olfactory Cues

The perception of this compound begins in the antennae of the insect. Olfactory Sensory Neurons (OSNs) housed within specialized hairs called sensilla detect the pheromone molecules. psu.edu These OSNs are highly tuned to specific compounds. It is hypothesized that a specific class of OSNs is dedicated to detecting this compound.

When these neurons are activated, they send signals down their axons, which are bundled together in the antennal nerve, to the primary olfactory center of the insect brain, the antennal lobe. psu.edu In male moths, a specialized region of the antennal lobe known as the Macroglomerular Complex (MGC) is dedicated exclusively to processing sex pheromone information. psu.eduoup.com The axons of all the OSNs that detect the same pheromone component converge onto a single, identifiable structure within the MGC called a glomerulus. psu.eduoup.com

In the well-studied Trichoplusia ni, the MGC is composed of seven distinct subcompartments, each receiving input about a specific component of the pheromone blend or a related behavioral antagonist. psu.eduoup.com Neurons responding to the related compound (Z)-5-dodecenyl acetate arborize in a specific subcompartment (g). psu.eduoup.com It is through this spatially organized system that the insect brain can discriminate between different components of a pheromone blend and integrate the information to produce a coherent behavioral response.

Electrophysiological Responses in Olfactory Systems

Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), provide direct evidence of the olfactory system's response to specific compounds. Studies have confirmed that the antennae of male moths that use this compound in their pheromone blend show strong electrical responses to this compound.

In the Lappet moth, Gastropacha quercifolia, synthetic this compound was found to elicit powerful electroantennographic responses from male antennae, confirming its role as a key signaling molecule. researchgate.net Likewise, it has been identified as a major pheromone constituent in the pine caterpillar moth, Dendrolimus punctatus, a finding supported by electrophysiological assays. researchgate.netfrontiersin.org

Table 1: Electrophysiological Responses to this compound in Select Moth Species

SpeciesTechniqueFindingReference
Gastropacha quercifolia (Lappet Moth)Electroantennography (EAG)Synthetic (Z)-5-dodecenol evoked strong responses from male antennae. researchgate.net
Dendrolimus punctatus (Pine Caterpillar Moth)Gas Chromatography-Electroantennographic Detection (GC-EAD)Identified as a major, physiologically active sex pheromone component. researchgate.netfrontiersin.org

Context-Dependent Behavioral Responses and Modulators

The behavioral response to this compound is highly context-dependent and is significantly modulated by the presence of other compounds. Pheromone blends are often complex, and the behavioral output depends on the brain processing the correct ratio of all components.

Pheromone Blend Synergy: In Dendrolimus punctatus, the pheromone blend includes (Z5,E7)-dodecadienol and its acetate and propionate (B1217596) esters, in addition to (Z)-5-dodecenol. frontiersin.orgnih.gov The full behavioral sequence leading to successful mating is only elicited by the specific, multi-component blend.

Behavioral Antagonism: In some species, compounds structurally similar to pheromone components can act as antagonists, inhibiting attraction. For example, in Trichoplusia ni, (Z)-7-dodecenol, an isomer of a pheromone precursor, acts as a behavioral antagonist that disrupts upwind flight. oup.compsu.edu This highlights the high specificity of the olfactory system, where small changes in molecular structure can reverse the behavioral outcome.

Evolutionary Plasticity: The response to pheromone blends is not entirely fixed. In laboratory colonies of Trichoplusia ni with a mutation causing an abnormal pheromone blend (containing 30-fold less (Z)-5-dodecenyl acetate), males initially responded poorly. However, after 49 generations, the males evolved to respond to the abnormal blend as strongly as the normal one, demonstrating a broadening of their response spectrum. researchgate.net This shows that behavioral responses can be modulated by evolutionary pressures over generations.

Evolutionary Biology of Chemical Communication

Evolutionary Conservation and Diversification of (Z)-Dodec-5-enol Signaling

This compound has been identified as a crucial component in the chemical communication systems of various insect species, particularly within the order Lepidoptera. ontosight.ai Its role is not uniformly conserved; instead, it showcases a pattern of both conservation and diversification across different lineages.

In some species, this compound functions as a primary sex pheromone component, essential for attracting mates. For instance, it is a major pheromone constituent of the pine caterpillar moth, Dendrolimus punctatus. harvard.edunih.govresearchgate.net The conservation of this signal within a species highlights its critical role in reproductive success.

However, the signaling role of this compound can also be highly diversified. In some insects, it may be a minor component of a more complex pheromone blend, where its presence modulates the behavioral response to other major components. This diversification can be seen in the variation of pheromone blends even among closely related species, suggesting that subtle changes in the chemical signals can contribute to reproductive isolation and speciation. For example, while this compound is a key component for Dendrolimus punctatus, other species in the same genus may use different but structurally related compounds, or the same compound in different ratios with other chemicals. nih.gov

This pattern of conservation and diversification is a hallmark of the evolution of chemical communication systems. The core structure of a molecule like this compound might be retained due to its effectiveness as a signal, while its specific role and importance can be fine-tuned over evolutionary time, leading to the vast diversity of chemical signals observed in nature.

Co-evolutionary Dynamics Between Senders and Receivers

The evolution of a chemical signal like this compound is intrinsically linked to the evolution of the sensory systems that detect it. This reciprocal evolutionary change between the producers of a signal (senders) and the organisms that respond to it (receivers) is known as co-evolution.

The production of this compound by a female moth, for instance, exerts a selective pressure on the male's olfactory system to evolve receptors that can specifically detect this molecule. Conversely, the sensitivity and specificity of the male's receptors will influence the evolution of the female's pheromone blend. If males evolve a preference for a slightly different blend, females that produce this new blend will have a reproductive advantage.

This co-evolutionary dynamic can lead to a "chemical arms race" where both the signal and the sensory system become increasingly specialized. This can be a driving force in speciation, as populations that develop distinct pheromone signaling systems may become reproductively isolated from one another.

Research into the olfactory receptors of moths has shown that specific receptors are tuned to detect particular pheromone components, including this compound. The evolution of these receptors, through gene duplication and diversification, has played a crucial role in the evolution of moth chemical communication. frontiersin.org The specificity of these receptors ensures that males are attracted to females of their own species, even in the presence of similar chemical signals from other species.

Phylogenetic Analysis of Biosynthetic Pathways

The production of this compound in insects involves a series of enzymatic reactions that modify common fatty acid precursors. usda.gov By studying the genes and enzymes involved in this biosynthetic pathway, researchers can reconstruct its evolutionary history.

Phylogenetic analyses of the enzymes involved, particularly fatty acyl-CoA desaturases (FADs), have revealed how the ability to produce this compound and other related pheromone components has evolved. harvard.edubiorxiv.org These enzymes are responsible for introducing double bonds at specific positions and with specific geometries (Z or E) in the fatty acid chain. biorxiv.org

Studies on the pine caterpillar moth, Dendrolimus punctatus, have been particularly insightful. Researchers have identified several desaturase genes involved in the biosynthesis of its pheromone blend, which includes this compound. harvard.edunih.govresearchgate.net By comparing the sequences of these genes to those from other moth species, it is possible to trace their evolutionary relationships and understand how new functions, such as the ability to produce a Δ5 double bond, have arisen.

The biosynthesis of this compound in Dendrolimus punctatus is believed to start with stearic acid, which undergoes a (Z)-11-desaturation. The resulting (Z)-11-octadecenoic acyl is then chain-shortened to produce the (Z)-5-dodecenoic acyl precursor, which is finally reduced to this compound. harvard.edunih.gov This multi-step process, involving enzymes with specific functions, highlights the complexity of pheromone biosynthesis and the evolutionary innovations required to produce novel chemical signals.

The following table summarizes the key enzymes and precursors involved in the proposed biosynthetic pathway of this compound in Dendrolimus punctatus:

Precursor/IntermediateEnzymeProduct
Stearic acid(Z)-11-desaturase(Z)-11-octadecenoic acyl
(Z)-11-octadecenoic acylChain-shortening enzymes(Z)-5-dodecenoic acyl
(Z)-5-dodecenoic acylReductaseThis compound

This table is based on proposed biosynthetic pathways and further research may refine these details.

Selection Pressures Shaping Pheromone Profiles

The specific composition of a pheromone blend, including the presence and ratio of compounds like this compound, is shaped by a variety of selection pressures. These pressures can be both biotic and abiotic.

Biotic Pressures:

Species Recognition: The need for clear and unambiguous signals for mate recognition is a primary driver of pheromone evolution. Pheromone blends that are distinct from those of closely related species will be favored as they reduce the chances of hybridization, which can be costly in terms of producing inviable or infertile offspring.

Predation and Parasitism: The chemical signals used for communication can also be exploited by predators and parasitoids to locate their hosts or prey. This creates a selection pressure to evolve pheromone blends that are less conspicuous to these "eavesdroppers." This can involve changing the chemical composition of the blend, the timing of its release, or the amount released.

Competition: In areas where multiple species use similar pheromone components, there can be competition for "communication channels." This can lead to the evolution of more complex or unique pheromone blends to avoid signal jamming and interference.

Abiotic Pressures:

Environmental Conditions: The physical and chemical properties of pheromone molecules, such as their volatility and stability, are important for their function. Environmental factors like temperature, humidity, and UV radiation can affect the transmission and longevity of a chemical signal. This can select for molecules with properties that are well-suited to the local environment. For example, in windy conditions, less volatile compounds might be favored.

Habitat Structure: The structure of the habitat, such as the density of vegetation, can also influence the evolution of pheromone signals. In dense forests, for example, signals that can travel long distances and navigate around obstacles may be more effective.

The interplay of these various selection pressures results in the finely tuned and diverse pheromone profiles observed in nature. The presence of this compound in the pheromone blend of a particular species is therefore not a random occurrence, but rather the result of a long evolutionary history of adaptation to its specific ecological context.

Research Challenges and Future Directions

Elucidation of Complete Biosynthetic and Degradation Pathways

A primary challenge lies in achieving a complete understanding of the biochemical routes that produce and degrade (Z)-Dodec-5-enol within the insect.

Biosynthesis: Studies involving the pine caterpillar moth, Dendrolimus punctatus, have provided a foundational model for the biosynthesis of this compound. nih.gov Research using deuterium-labeled fatty acids has shown that the pathway can originate from palmitate. usda.govnih.gov This initial precursor is elongated to stearate (B1226849), which then undergoes a Δ11-desaturation to form (Z)-11-octadecenoate. nih.govnih.gov Subsequent chain-shortening reactions, likely through beta-oxidation, yield (Z)-5-dodecenoate. nih.gov The final step is the reduction of this fatty acyl precursor to the alcohol, this compound. researchgate.netnih.gov

Functional characterization has identified specific desaturase enzymes, such as Dpu-Δ11(2)-LPAE, that catalyze key desaturation steps in this process. researchgate.netnih.gov However, the complete enzymatic cascade, including the specific reductases and the regulatory mechanisms that control the precise timing and quantity of pheromone production, remains to be fully elucidated. Future research must focus on identifying every enzyme and intermediate, as well as the genetic and hormonal controls governing the pathway.

Degradation: The rapid degradation of pheromone signals is crucial for an insect to navigate a chemical plume and cease a behavioral response when the signal is lost. oup.complos.org Enzymes that perform this function are known as Odorant-Degrading Enzymes (ODEs). plos.org Research on related pheromones suggests that carboxylesterases (CXEs) are key players in the degradation of ester-based pheromones, metabolizing them into their corresponding alcohols. nih.gov For instance, in Grapholita molesta, specific CXEs can convert (Z/E)-8-dodecenyl acetate (B1210297) into (Z/E)-8-dodecenol. nih.gov

While this provides a model, the specific enzymes responsible for the degradation of this compound itself, likely through oxidation or other modifications, are not yet identified. A significant research challenge is to identify and characterize the specific ODEs that act on this compound in the insect antennae. This involves isolating these enzymes and confirming their catalytic activity, which is essential for understanding signal termination and for potentially developing new pest control inhibitors. nih.gov

Pathway Stage Known Intermediates & Enzymes Research Gap
Biosynthesis Precursor: Palmitate -> Stearate. Desaturation: (Z)-11-octadecenoate (catalyzed by Δ11-desaturase). nih.govnih.gov Chain Shortening: (Z)-5-dodecenoate. nih.gov Reduction: Final conversion to this compound. nih.govIdentification of all specific enzymes (elongases, reductases) and the complete regulatory network.
Degradation Analogous pathways show carboxylesterases degrade ester pheromones to alcohols. nih.govIdentification and functional characterization of the specific Odorant-Degrading Enzymes (ODEs) that metabolize this compound.

High-Throughput Screening for Receptor Identification and Characterization

For this compound to trigger a behavioral response, it must be detected by specific Olfactory Receptors (ORs) located on the dendrites of olfactory sensory neurons within the insect's antennae. oup.com Identifying and characterizing these receptors is a major frontier in pheromone research.

The future of this field lies in the application of high-throughput screening (HTS) techniques to rapidly identify the ORs that bind to this compound. This can involve:

Transcriptome Analysis: Sequencing the RNA from antennal tissue to identify all expressed OR genes, creating a library of candidates.

Heterologous Expression: Expressing these candidate ORs in model systems, such as Xenopus oocytes or human cell lines, and then testing their response to this compound in a controlled in-vitro environment.

Successfully identifying the specific receptor(s) would allow for detailed studies on binding affinity, specificity, and the molecular basis of ligand-receptor interactions. This knowledge could enable the design of more potent attractants or antagonists for pest management and provide deeper insights into the evolution of chemical communication.

Advanced Modeling of Pheromone Plume Dynamics and Behavioral Responses

Once released into the environment, pheromones like this compound form a turbulent plume, not a simple concentration gradient. researchgate.netresearchgate.net This plume consists of complex, intermittent filaments of odor interspersed with pockets of clean air. oup.com A significant research challenge is to accurately model these plume dynamics and predict how insects use this fragmented information to locate the source.

Advanced Modeling Techniques:

Computational Fluid Dynamics (CFD): This is a powerful tool used to simulate the spatiotemporal structure of odor plumes in various flow environments. researchgate.netnih.govmdpi.com CFD models can help researchers understand how turbulence distorts the plume and creates the fine-scale structure that insects encounter. mdpi.com

Data-Driven Probabilistic Frameworks: As CFD can be computationally expensive for large areas, newer models are being developed to synthesize realistic odor time-series data over larger spatial scales. researchgate.net

Agent-Based Models: These models simulate the flight behavior of an insect and its interaction with the modeled plume, helping to test hypotheses about navigation strategies.

Future research aims to create more sophisticated models that integrate fluid dynamics with insect neurobiology and behavior. researchgate.net Key challenges include accurately modeling the effects of an insect's own wing beats on airflow around the antennae, which can increase pheromone capture rates by orders of magnitude. nih.govberkeley.edu Understanding how an insect's nervous system processes the intermittent signals from a turbulent plume to maintain upwind flight is another critical area of investigation. researchgate.netresearchgate.net These advanced models are essential for optimizing the placement and efficacy of pheromone-based lures and disruptants in the field.

Modeling Aspect Technique/Tool Research Objective
Plume Structure Computational Fluid Dynamics (CFD) researchgate.netmdpi.comTo simulate the fine-scale, turbulent structure of the pheromone plume in realistic environmental conditions.
Odor-Insect Interaction Kinematic Analysis, Anemometry berkeley.eduTo model how wing fanning and antennal movement affect the capture of pheromone molecules.
Behavioral Prediction Agent-Based Models, Linear-Nonlinear Models researchgate.netTo predict an insect's flight path and behavioral responses based on the intermittent signals from the simulated plume.

Exploration of Novel Applications Beyond Traditional Pest Management

The primary application of insect pheromones, including this compound, has been in Integrated Pest Management (IPM) through strategies like population monitoring, mass trapping, and mating disruption. mdpi.comnih.gov While effective, there is considerable potential for novel applications that extend beyond conventional agriculture.

Future Applications:

Biodiversity Monitoring and Conservation: Pheromone traps are highly species-specific, making them ideal tools for monitoring insect populations without harming non-target organisms. nih.govwikipedia.org This can be used to track the presence and abundance of native, invasive, or endangered species, providing crucial data for conservation efforts and ecological studies. biodiversa.eugeobon.org

"Push-Pull" Strategies: This is an advanced pest management technique that involves using a repellent ('push') to drive pests away from a crop, while simultaneously using a pheromone attractant ('pull') to lure them into traps or areas away from the main crop. nih.gov This strategy aims to manage pest distribution actively rather than simply reducing populations.

Enhancing Pollination and Beneficial Insects: While this compound is known as a sex pheromone, the broader principle of using semiochemicals to guide insect behavior could be applied to beneficial species. For example, specific chemical lures are used to attract bees to hives. wikipedia.org Future research could explore whether this compound or related compounds influence the behavior of parasitoids or predators of pest insects, potentially using it to attract these beneficial organisms to agricultural fields.

Exploring these novel applications requires a deep understanding of the compound's ecological role beyond just sexual attraction, including its interactions with other species and its influence on a wider range of behaviors.

Sustainable Production Methods and Environmental Considerations

The environmental benefit of using species-specific, non-toxic pheromones over broad-spectrum pesticides is a major driver of their adoption. europa.euearlham.ac.uk However, the traditional chemical synthesis of many pheromones can be costly and involve multiple steps, limiting their widespread use. mdpi.comearlham.ac.uk A key research challenge is the development of cost-effective and sustainable production methods.

Sustainable Production Platforms:

Biocatalysis/Biotransformation: This approach uses isolated enzymes (such as lipases and esterases) or whole-cell microorganisms (like baker's yeast) to perform specific, often stereoselective, chemical conversions. researchgate.netingentaconnect.commdpi.com Biocatalysis can simplify production pathways, reduce waste, and create enantiomerically pure compounds, which is often crucial for pheromone activity. researchgate.netdiva-portal.org

Metabolic Engineering: This involves genetically engineering microorganisms (e.g., yeast) or plants to produce the pheromone or its precursors. herts.ac.uk For instance, expressing the necessary biosynthetic genes in plants like Nicotiana benthamiana can turn them into "bio-factories" for sustainable pheromone production. earlham.ac.ukherts.ac.uk

Environmental Considerations: Pheromones like this compound are considered environmentally friendly because they are highly specific, effective in minute quantities, and readily biodegrade in the environment, leaving no harmful residues on food crops. nih.govearlham.ac.ukgoogle.com The future direction is to ensure that the entire lifecycle, including production, is sustainable. Overcoming the economic and scalability challenges of biotechnological production methods is the final hurdle to replacing conventional chemical synthesis and expanding the use of these green pest management tools. europa.euearlham.ac.uk

Q & A

Q. Methodological Answer :

  • GC-MS : For volatility assessment and fragmentation pattern matching (m/z 184 [M⁺-H₂O] expected) .
  • NMR spectroscopy : 13^{13}C-NMR distinguishes Z/E isomers via coupling constants (J = 10–12 Hz for Z-configuration) .
  • FT-IR : Confirm hydroxyl groups (broad peak ~3300 cm⁻¹) and cis-alkene stretching (~725 cm⁻¹) .

Advanced: How to design experiments to study the oxidative instability of this compound in aqueous media?

Q. Methodological Answer :

  • Accelerated stability testing : Use Arrhenius kinetics under varying pH (2–12), temperatures (25–60°C), and oxygen levels. Monitor degradation via LC-MS for peroxide byproducts .
  • Radical scavenger screening : Test antioxidants (e.g., BHT, ascorbic acid) in emulsion systems, quantifying efficacy via radical trapping assays (DPPH or ABTS) .
  • Computational modeling : Apply DFT calculations to predict susceptibility of the double bond to electrophilic attack .

Basic: What are the best practices for storing this compound to prevent degradation?

Q. Methodological Answer :

  • Inert atmosphere : Store under argon or nitrogen in amber vials at –20°C .
  • Stabilizers : Add 0.1% w/v BHT in ethanol-based solutions to inhibit autoxidation .
  • Moisture control : Use molecular sieves (3Å) in storage containers to prevent hydrolysis .

Advanced: How to reconcile conflicting computational predictions and experimental data on the lipophilicity (logP) of this compound?

Q. Methodological Answer :

  • Experimental validation : Perform shake-flask partitioning (octanol/water) with HPLC quantification, adjusting for ionization effects via pH-metric titrations .
  • Model refinement : Compare force fields (e.g., GAFF vs. OPLS-AA) in molecular dynamics simulations to improve logP prediction accuracy .
  • Error analysis : Use Bland-Altman plots to assess systematic biases between computational and empirical datasets .

Basic: What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound?

Q. Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test or Rosner’s test to exclude anomalous replicates .
  • Error propagation : Report 95% confidence intervals for IC₅₀ values derived from triplicate experiments .

Advanced: How to address ethical challenges in sharing this compound toxicity data involving human-derived cell lines?

Q. Methodological Answer :

  • De-identification : Anonymize cell line metadata (e.g., donor demographics) using cryptographic hashing .
  • Controlled access : Implement FAIR data principles with tiered access (e.g., GDPR-compliant repositories like Zenodo) .
  • Informed consent : Retroactively obtain ethical approvals for secondary data use via institutional review boards (IRB) .

Basic: How to validate the absence of geometric isomerization (Z→E) during this compound purification?

Q. Methodological Answer :

  • Chromatographic monitoring : Use Agilent ZORBAX SB-C18 columns with isocratic elution (acetonitrile/water) to detect E-isomer peaks .
  • UV-Vis spectroscopy : Compare λ_max shifts (Z: ~210 nm; E: ~225 nm) in hexane solutions .
  • Kinetic trapping : Quench reactions rapidly at low temperatures (–78°C) to prevent thermal isomerization .

Advanced: What methodologies can resolve discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?

Q. Methodological Answer :

  • Cross-species comparisons : Use LC-HRMS to profile metabolites in rat hepatocytes vs. human liver microsomes, annotating pathways via KEGG .
  • Isotope tracing : Administer 13^{13}C-labeled this compound to track carbon flux in mitochondrial β-oxidation assays .
  • Systems biology modeling : Integrate metabolomics data into genome-scale metabolic models (e.g., Recon3D) to predict pathway dominance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.